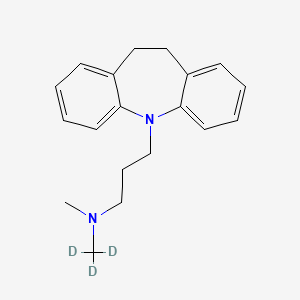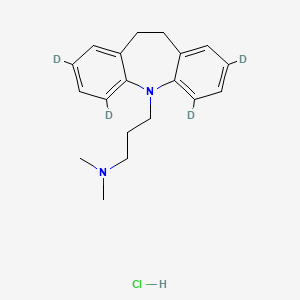
Tolvaptan-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolvaptan-d7 is a deuterated version of Tolvaptan . It’s a medication used to treat hyponatremia (low levels of sodium in the blood) and fluid retention in patients with congestive heart failure, cirrhosis of the liver, and certain kidney disorders . It’s a selective, competitive arginine vasopressin receptor 2 antagonist .
Synthesis Analysis
The synthesis of Tolvaptan involves complex chemical reactions . Twenty-six possible as well as observed impurities during the preparation of Tolvaptan have been identified, prepared, and characterized by HPLC (high performance liquid chromatography), NMR .
Molecular Structure Analysis
The molecular structure of Tolvaptan-d7 can be found in various scientific databases .
Chemical Reactions Analysis
Tolvaptan-d7 is a deuterium labeled Tolvaptan . It’s a nonpeptide vasopressin V2 receptor antagonist .
Physical And Chemical Properties Analysis
Tolvaptan-d7 has a molecular weight of 456.0 g/mol . Its molecular formula is C26H25ClN2O3 . The exact mass and monoisotopic mass are 455.1993076 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Improving Bioavailability
Tolvaptan, a selective vasopressin receptor antagonist, is a Class IV agent of the Biopharmaceutical Classification System (BCS). To improve bioavailability after oral administration, a new tolvaptan-loaded self-microemulsifying drug delivery system (SMEDDS) was developed . This system was optimized using a “design of the experiment (DoE)” including components of D-optional mixture design .
Treatment of Hyponatremia
Tolvaptan is used to treat severe hyponatremia in patients with heart failure, cirrhosis, or syndrome of inappropriate secretion of antidiuretic hormone (SIADH) . It is the active ingredient in Otsuka’s Samsca® tablets .
Water Retention in Heart Failure
Tolvaptan has been found to be effective for water retention in heart failure patients . It has been shown to have a more positive effect than conventional therapies .
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Tolvaptan was first approved by the Korean FDA in 2015 as a treatment option in autosomal dominant polycystic kidney disease (ADPKD) . It is prescribed to ADPKD patients with chronic kidney disease (CKD) stage 1-3 .
Improving Dissolution Behavior
Tolvaptan’s dissolution behavior can be improved using SMEDDS . The optimized formulations showed low droplet size and the dissolution rate exceeded 95% at 15 and 60 min .
Stability Enhancement
The tolvaptan-loaded SMEDDS remained stable for 3 months under accelerated conditions, with no change in any of content, color, particle size, or dissolution rate .
Mecanismo De Acción
Target of Action
Tolvaptan-d7, like its parent compound Tolvaptan, is a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2R) . The V2R is predominantly expressed in regions prone to cyst formation, particularly the renal collecting duct and the thick ascending limb . It plays a crucial role in the regulation of water balance in the body .
Mode of Action
Tolvaptan-d7 interacts with its target, the V2R, by competitively inhibiting the binding of the natural hormone vasopressin . This inhibition prevents the insertion of water channels (aquaporins) into the walls of the renal collecting ducts, thereby reducing water reabsorption and leading to an increase in urine volume without significant electrolyte loss . This process is known as aquaresis .
Biochemical Pathways
The primary biochemical pathway affected by Tolvaptan-d7 involves the cyclic adenosine monophosphate (cAMP) signaling pathway . Normally, when vasopressin binds to the V2R, it triggers an increase in cAMP concentration. Elevated cAMP levels stimulate excessive cell proliferation and abnormal fluid secretion, facilitating cyst formation and enlargement, and the subsequent decline of renal function . By inhibiting V2R, Tolvaptan-d7 interrupts this cAMP-mediated signaling pathway, slowing down cyst formation and progression .
Pharmacokinetics
The pharmacokinetic properties of Tolvaptan-d7 are expected to be similar to those of Tolvaptan. Tolvaptan is absorbed orally with a bioavailability of approximately 40% . It is highly protein-bound (99%) and is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of Tolvaptan is approximately 12 hours . These properties influence the drug’s bioavailability and dosage regimen .
Result of Action
The molecular and cellular effects of Tolvaptan-d7 action include a decrease in urine osmolality and an increase in free water clearance . At the cellular level, Tolvaptan-d7 has been shown to inhibit cell cycle progression and induce apoptosis. It also reduces cell invasiveness, particularly anchorage-independent growth and the activity of collagenases type IV .
Action Environment
The action, efficacy, and stability of Tolvaptan-d7 can be influenced by various environmental factors. For instance, co-administration with moderate to potent CYP3A4 inhibitors and inducers should be avoided due to potential drug interactions . Furthermore, the presence of certain diseases, such as liver disease, can affect the safety and efficacy of Tolvaptan-d7 . Therefore, it is crucial to consider these factors when administering Tolvaptan-d7.
Safety and Hazards
Tolvaptan-d7 should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Use personal protective equipment and ensure adequate ventilation . It’s also important to avoid contact with skin and eyes . In a rat pharmacokinetic study, the bioavailability of formulations A-1 (16.6%) and B-1 (11.5%) were 23–33-fold higher than that of raw tolvaptan powder (0.5%) .
Propiedades
IUPAC Name |
N-[4-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHCTFXIZSNGJT-FFQSSJIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C)C([2H])([2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Why is Tolvaptan-d7 used as an internal standard in the analysis of Tolvaptan in biological samples?
A1: Tolvaptan-d7, a deuterated form of Tolvaptan, is used as an internal standard due to its similar chemical behavior to the analyte, Tolvaptan. [] This similarity is crucial during sample preparation and analysis. Both Tolvaptan and Tolvaptan-d7 will be similarly affected by matrix effects, extraction recoveries, and ionization efficiency. By comparing the signal response of Tolvaptan to the known concentration of Tolvaptan-d7, researchers can achieve more accurate and reliable quantification of Tolvaptan in complex biological matrices like plasma.
Q2: What are the advantages of the developed LC-ESI-MS/MS method for Tolvaptan analysis described in the research paper?
A2: The research highlights several advantages of their developed LC-ESI-MS/MS method for analyzing Tolvaptan in human plasma: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











